Ethyl 2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)-4-phenylthiazole-5-carboxylate
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Overview
Description
The compound you mentioned contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to create compounds for the treatment of various diseases . It also contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom. Thiazoles are also common in medicinal chemistry and have various biological activities.
Synthesis Analysis
Pyrrolidine compounds can be synthesized through various methods. One common method is ring construction from different cyclic or acyclic precursors . Another method is the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The structure of pyrrolidine compounds is characterized by sp3 hybridization, which allows for efficient exploration of the pharmacophore space . The non-planarity of the ring also contributes to the three-dimensional coverage of the molecule .Chemical Reactions Analysis
Pyrrolidine compounds can undergo various chemical reactions. For example, they can be used in the synthesis of N-benzoyl pyrrolidine from benzaldehyde via oxidative amination .Scientific Research Applications
Synthesis of Heterocyclic Compounds
A significant application of this compound is in the synthesis of highly functionalized tetrahydropyridines through an expedient phosphine-catalyzed [4 + 2] annulation. This process employs ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon to undergo annulation with N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. These adducts are formed with excellent yields and complete regioselectivity, highlighting a novel synthetic route for constructing complex pyridine derivatives (Zhu, Lan, & Kwon, 2003).
Antimicrobial Activity
Another critical research direction involves evaluating the antimicrobial properties of novel heterocyclic compounds containing a sulfonamido moiety. By synthesizing derivatives such as pyran, pyridine, and pyridazine, researchers aim to identify new antibacterial agents. This effort led to the identification of several compounds with high antibacterial activity, demonstrating the potential of such derivatives in developing new antimicrobial treatments (Azab, Youssef, & El-Bordany, 2013).
Inhibition of Mycobacterium Tuberculosis
Research into the development of Mycobacterium tuberculosis GyrB inhibitors has led to the synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates. These compounds have been evaluated for their in vitro Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase super coiling assay, antituberculosis activity, and cytotoxicity. Among the studied compounds, one, in particular, showed promising activity against all tests, indicating potential applications in tuberculosis treatment (Jeankumar et al., 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c1-3-26-17(23)15-14(12-8-5-4-6-9-12)19-18(27-15)20-16(22)13-10-7-11-21(13)28(2,24)25/h4-6,8-9,13H,3,7,10-11H2,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWNFAOEFOICNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCCN2S(=O)(=O)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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